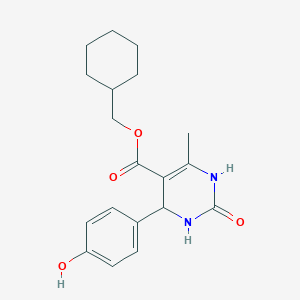![molecular formula C13H10F3N3OS B5117645 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide (MTFP) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTFP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to selectively inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of herpes simplex virus and hepatitis C virus. In addition, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to possess antibacterial activity against gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is not fully understood. However, it has been proposed that 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide exerts its anticancer activity by inhibiting the expression of Bcl-2, a protein that plays a critical role in regulating apoptosis. 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate, resulting in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which play a critical role in the induction of apoptosis. 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has also been found to inhibit the activity of matrix metalloproteinases, enzymes that play a critical role in the degradation of extracellular matrix components. In addition, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide also has several limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide. Another area of research could focus on the identification of the molecular targets of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide. This could help to elucidate the mechanism of action of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide and identify new therapeutic applications for the compound. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide in vivo to better understand its potential therapeutic applications.
Méthodes De Synthèse
2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide can be synthesized using a multistep process involving the condensation of 2-chloro-N-(3-trifluoromethylphenyl)acetamide with thiourea, followed by the reaction with methyl iodide. The resulting product is then treated with a base to obtain 2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c1-21-12-17-6-8(7-18-12)11(20)19-10-4-2-3-9(5-10)13(14,15)16/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQYBBPGNVJFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)
![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)





![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)
![ethyl 5-acetyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5117631.png)

![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)